molecular formula C13H14F4O2 B7998657 2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone

Cat. No.: B7998657
M. Wt: 278.24 g/mol
InChI Key: VPGWVJBWHPVHJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-4-3-9(7-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWVJBWHPVHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-iso-pentoxyacetophenone and trifluoroacetic anhydride.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base like cesium carbonate.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves large-scale reactors with precise control over reaction parameters. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or iso-pentoxy positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The fluoro and iso-pentoxy substituents contribute to its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Physical and Chemical Properties
Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
This compound 3-F, 4-isopentyloxy 1443310-83-5 C₁₃H₁₄F₄O₂ High lipophilicity; potential use in agrochemicals or pharmaceuticals due to stability and bioavailability .
2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone 4-Phenoxy 26622183 C₁₄H₉F₃O₂ Used in polymer synthesis (e.g., hyperbranched polymers via self-polycondensation) .
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone 4-Methoxy 20415014 C₉H₇F₃O₂ Lower lipophilicity vs. isopentyloxy analog; applications in organic electronics .
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone 4-Hydroxy 1823-63-8 C₈H₅F₃O₂ High polarity; synthesized via Fries rearrangement; used in UV stabilizers .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-DiCl 130336-16-2 C₈H₃Cl₂F₃O Higher electronegativity; insecticidal activity .

Key Observations :

  • Lipophilicity : The isopentyloxy group in the target compound enhances lipophilicity compared to methoxy (–OCH₃) or hydroxy (–OH) substituents, improving membrane permeability in biological systems .
  • Electronic Effects : Electron-withdrawing groups (e.g., –F, –Cl) increase electrophilicity of the ketone, influencing reactivity in nucleophilic additions .
  • Applications: Phenoxy and isopentyloxy derivatives are favored in polymer chemistry and agrochemicals, respectively, due to steric bulk and stability .

Functional Group Modifications

Table 2: Trifluoroacetophenone Derivatives with Heterocyclic Moieties
Compound Name Core Structure CAS Number Molecular Formula Synthesis Highlights References
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone Triazole-linked N/A C₁₀H₆F₃N₃O Acid-switchable synthesis via CF₃-ynones and NaN₃; E-factor = 13.6 .
2,2,2-Trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanone Triazole + CF₃-phenyl 1483149-41-2 C₁₁H₅F₆N₃O High hydrophobicity; applications in medicinal chemistry .
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone Indole-linked N/A C₁₀H₆F₃NO Exhibits anticancer activity; nitro group enables functionalization .

Key Observations :

  • Triazole Derivatives : Enhanced metabolic stability and binding affinity in drug discovery compared to simple phenyl analogs .
  • Indole Derivatives : Bioactivity linked to hydrophobic trifluoromethyl and aromatic interactions .

Physicochemical Properties and Stability

Table 3: Melting Points and Stability
Compound Name Melting Point (°C) Stability Notes References
This compound Not reported Stable under standard storage; no decomposition noted .
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone 105–108 Crystalline stability; recrystallized from ethanol .
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone 109–111 Sensitive to oxidation; requires inert storage .

Key Observations :

  • Crystallinity : Triazole-containing derivatives exhibit higher melting points due to hydrogen bonding .
  • Oxidative Stability : Hydroxy-substituted analogs require protective handling, whereas alkyloxy derivatives (e.g., isopentyloxy) are more stable .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound with the molecular formula C13H14F4O. Its unique structure, characterized by multiple fluorine substitutions and an isopentyloxy group, enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.

The compound features a trifluoroacetyl group and a substituted phenyl ring. The presence of fluorine atoms significantly alters its chemical properties, contributing to its potential as a kinase inhibitor and other therapeutic applications.

PropertyValue
Molecular FormulaC13H14F4O
Molecular Weight278.24 g/mol
CAS Number1443349-26-5
Boiling PointNot specified
Purity97%

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor. Kinases play crucial roles in various signaling pathways related to cancer and other diseases.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro substituents enhance binding affinity and specificity, leading to desired biological effects.

Case Studies and Research Findings

  • Kinase Inhibition : A study showed that this compound effectively inhibited specific kinases involved in cancer progression. The inhibition was assessed using high-throughput screening methods, demonstrating its potential in cancer therapeutics.
  • Neuroprotective Effects : Another investigation explored its neuroprotective properties, revealing that it could improve cell survival rates in neurodegenerative models. For instance, in HepG2 cell lines treated with acetaminophen (APAP), the compound enhanced cell viability from 39.53% to between 45.53% and 53.44% at varying concentrations .
  • Purinergic Receptor Modulation : Interaction studies indicated that the compound could modulate purinergic receptors implicated in neurological disorders, suggesting its potential application in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanoneSimilar phenolic structure but lacks trifluoromethyl groupsLess lipophilic due to fewer fluorine atoms
2,2-Difluoro-1-(3-fluoro-5-(isobutyloxy)phenyl)ethanoneSimilar acyl group but with two fluorine atomsPotentially different reactivity due to lower fluorination
4-Fluorophenyl trifluoromethyl ketoneSimple trifluoromethyl ketone without complex substituentMore straightforward synthesis but less biological activity

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